molecular formula C9H9NO B582320 5-Ethynyl-2-methoxy-3-methylpyridine CAS No. 1372100-25-8

5-Ethynyl-2-methoxy-3-methylpyridine

Cat. No.: B582320
CAS No.: 1372100-25-8
M. Wt: 147.177
InChI Key: CFCJMAFXIGZJNP-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridine (B92270) Scaffolds in Contemporary Chemical Science

Substituted pyridine scaffolds are integral to modern chemical science due to their presence in a vast array of biologically active compounds and functional materials. researchgate.netrsc.orgnih.gov The pyridine ring is a key component in over 7,000 existing drug molecules and is found in numerous FDA-approved pharmaceuticals. rsc.orglifechemicals.com Its prevalence stems from its ability to engage in various chemical interactions, and its basic nature often improves the water solubility of potential drug candidates. nih.gov

Naturally occurring compounds, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine, feature the pyridine core, highlighting its fundamental role in biological systems. nih.gov In medicinal chemistry, researchers continuously explore new synthetic methods to create highly substituted pyridines, which are often found in biologically active natural products and therapeutics. nih.govchemrxiv.org These scaffolds are valuable in the development of agents targeting a wide range of diseases, including cancer and bacterial infections. rsc.orgnih.gov

Strategic Importance of Ethynyl (B1212043) Functional Groups in Organic Synthesis and Materials Design

The ethynyl group (–C≡CH), a functional group derived from acetylene (B1199291), is of significant strategic importance in organic synthesis. wikipedia.org Its linear geometry and the high electron density of the triple bond make it a versatile handle for a variety of chemical transformations. The terminal alkyne's acidic proton can be readily removed to form a powerful nucleophile, an acetylide, which can participate in carbon-carbon bond-forming reactions.

Furthermore, the ethynyl group is a key participant in powerful coupling reactions, such as the Sonogashira cross-coupling, which is instrumental in the synthesis of complex molecules from simpler precursors. mdpi.com This reactivity is crucial in the construction of conjugated systems found in organic electronics and advanced materials. The ethynyl group can also undergo cycloaddition reactions, providing access to more complex heterocyclic structures. Its presence in a molecule deactivates the aromatic ring to electrophilic substitution more from the meta-position than the para-position, a predictable electronic effect that is useful in synthetic planning. rsc.org

Overview of Pyridine-Based Building Blocks in Academic Research

Pyridine-based building blocks are fundamental tools in academic research for the construction of complex molecular architectures. lifechemicals.comnih.gov These readily available or synthetically accessible molecules serve as starting materials for a wide range of chemical products, including pharmaceuticals, agrochemicals, and polymers. lifechemicals.comnih.gov The ability to introduce a variety of substituents onto the pyridine ring allows for the systematic investigation of structure-activity relationships (SAR) in medicinal chemistry. nih.gov

Academic research often focuses on developing novel and efficient methods for the synthesis of multi-substituted pyridines. nih.govrsc.org This includes the use of innovative catalytic systems and multi-component reactions to build molecular complexity in a controlled and efficient manner. nih.gov The resulting libraries of pyridine derivatives are then used to explore new therapeutic targets and to develop materials with tailored optical and electronic properties. nih.govresearchgate.net

Contextualizing 5-Ethynyl-2-methoxy-3-methylpyridine within Heterocyclic Compound Studies

This compound can be contextualized within the broader field of heterocyclic compound studies as a highly specialized building block. Its structure combines the established importance of the pyridine core with the versatile reactivity of the ethynyl group. The methoxy (B1213986) and methyl substituents further modulate the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts suggest its utility in several areas. For instance, the synthesis of a related compound, 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, demonstrates the chemical accessibility and manipulation of similarly substituted pyridines. ucla.edu The presence of the ethynyl group makes it a prime candidate for click chemistry, a set of powerful and reliable reactions for the rapid synthesis of new chemical entities.

Scope and Objectives of Research on this compound

Given the lack of extensive published research on this specific compound, the scope of future research would likely focus on several key areas. A primary objective would be the full characterization of its chemical and physical properties. Another would be the exploration of its synthetic utility, particularly in reactions that leverage the ethynyl group, such as metal-catalyzed cross-coupling reactions and cycloadditions.

A significant area of investigation would be its potential application in medicinal chemistry. Researchers would likely incorporate this molecule into larger structures to evaluate their biological activity. The substituents on the pyridine ring could be systematically varied to probe the structure-activity relationship of any resulting compounds. In materials science, the compound could be explored as a monomer or precursor for the synthesis of novel polymers or organic electronic materials.

PropertyPredicted/Available DataSource
Molecular FormulaC9H9NOPubChem uni.lu
Monoisotopic Mass147.06842 DaPubChem uni.lu
Predicted XlogP1.8PubChem uni.lu

Predicted Collision Cross Section (CCS) Data Calculated using CCSbase

Adductm/zPredicted CCS (Ų)
[M+H]+148.07570127.1
[M+Na]+170.05764138.6
[M-H]-146.06114128.4
[M+NH4]+165.10224145.3
[M+K]+186.03158135.6
[M+H-H2O]+130.06568115.1
[M+HCOO]-192.06662144.9
[M+CH3COO]-206.08227185.2
Source: PubChem uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJMAFXIGZJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethynyl 2 Methoxy 3 Methylpyridine and Analogous Structures

Precursor Synthesis and Halogenation Strategies for Pyridine (B92270) Ring Functionalization

The foundational step in the synthesis of 5-ethynyl-2-methoxy-3-methylpyridine is the acquisition of a suitably functionalized precursor, typically a halogenated version of 2-methoxy-3-methylpyridine (B1590087). The synthesis of the parent 2-methoxy-3-methylpyridine (CAS 351410-38-3) serves as the logical starting point. halochem.com The subsequent introduction of a halogen atom at the C-5 position is essential to enable cross-coupling reactions for the introduction of the ethynyl (B1212043) group.

Halogenation of pyridine rings is a well-established transformation, though regioselectivity can be influenced by the electronic nature of existing substituents. For a related compound, 5-methoxy-2-methylpyridine (B1356525), bromination can be achieved to furnish 3-bromo-5-methoxy-2-methylpyridine. A common method involves reacting 5-methoxy-2-methylpyridine with bromine in a solvent like acetic acid at a controlled temperature. The electron-donating methoxy (B1213986) group at the 5-position directs the bromination to the 3-position. A similar strategy could be envisioned for the bromination of 2-methoxy-3-methylpyridine, where the combined directing effects of the methoxy and methyl groups would need to be considered to achieve the desired 5-bromo isomer.

Alternatively, a more direct route to a key precursor, 5-bromo-2-methoxypyridine, involves the reaction of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in refluxing methanol, affording the product in high yield. chemicalbook.com This method provides a readily available starting material for subsequent coupling reactions. A similar approach starting from a suitably substituted dibromomethylpyridine could provide the desired 5-bromo-2-methoxy-3-methylpyridine (B1291475).

For the synthesis of the related precursor, 5-bromo-2-methoxy-3-nitropyridine, 5-bromo-2-chloro-3-nitropyridine (B118568) is treated with sodium methoxide (B1231860) in methanol. chemicalbook.com This reaction proceeds at low temperatures and provides the desired product in excellent yield. Following the successful synthesis of the halogenated precursor, the focus shifts to the introduction of the ethynyl group.

Table 1: Synthesis of Halogenated Pyridine Precursors

Starting Material Reagents and Conditions Product Yield (%) Reference
2,5-Dibromopyridine NaOH, Methanol, Reflux 5-Bromo-2-methoxypyridine 98 chemicalbook.com
5-Bromo-2-chloro-3-nitropyridine Sodium methoxide, Methanol, 0°C to RT 5-Bromo-2-methoxy-3-nitropyridine 98 chemicalbook.com
5-Methoxy-2-methylpyridine Bromine, Acetic Acid 3-Bromo-5-methoxy-2-methylpyridine -

Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Moiety Introduction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they represent the most common strategy for introducing an ethynyl group onto an aromatic or heteroaromatic ring.

Sonogashira Coupling Protocols for Pyridine Derivatives

The Sonogashira coupling is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is broadly applicable to the synthesis of ethynylpyridines. A typical procedure involves reacting a halopyridine, such as 5-bromo-2-methoxy-3-methylpyridine, with a terminal alkyne like trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). mdpi.comchemrxiv.orgbldpharm.com

The use of trimethylsilylacetylene is common as the trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Following the coupling reaction, the TMS group can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a base like potassium carbonate in methanol, to yield the terminal alkyne. chemrxiv.org

Table 2: Representative Sonogashira Coupling Reactions on Pyridine Scaffolds

Aryl Halide Alkyne Catalyst/Co-catalyst Base/Solvent Product Yield (%) Reference
1-(5-Bromopyridin-2-yl)ethanone Trimethylsilylacetylene Pd(PPh₃)₄, CuI Diisopropylamine, THF 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone - mdpi.com
6-Bromo-3-fluoro-2-cyanopyridine Various terminal alkynes Pd(PPh₃)₄, CuI Triethylamine, THF 6-Alkynyl-3-fluoro-2-cyanopyridines 43-97 soton.ac.uk
5-Bromoindole Phenylacetylene PdCl₂(PPh₃)₂, CuI Triethylamine, DMF 5-(Phenylethynyl)indole 85 researchgate.net

Suzuki-Miyaura Coupling in the Construction of Substituted Pyridines

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organic halide catalyzed by a palladium complex, is another powerful method for forming carbon-carbon bonds. acrospharmatech.comsigmaaldrich.com While typically used for aryl-aryl couplings, it can be adapted for the synthesis of alkynylpyridines. This can be achieved by using an alkynylboron reagent.

For instance, a 5-halopyridine derivative can be coupled with an alkynylboronic acid or a more stable alkynylboronate ester. The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized catalyst system for challenging substrates, and a base like potassium phosphate (B84403) or sodium carbonate. mdpi.comgoogle.comchemscene.com The reaction often demonstrates good functional group tolerance. google.com

Other Transition Metal-Mediated Carbon-Carbon Bond Formations (e.g., C-H Activation, Negishi Coupling)

Beyond Sonogashira and Suzuki couplings, other transition metal-catalyzed reactions offer alternative routes to functionalized pyridines.

C-H Activation: Direct C-H functionalization has emerged as an atom-economical strategy for the synthesis of substituted pyridines. chem-station.com This approach avoids the need for pre-functionalized starting materials like halo- or organometallic pyridines. For example, nickel-catalyzed C-H alkenylation of pyridines with alkynes has been reported, which can be directed to specific positions through the use of appropriate ligands and Lewis acids. halochem.comchemicalbook.commdpi.com While direct C-H alkynylation to form the desired product is a developing area, it holds significant promise for more efficient synthetic routes in the future.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. mdpi.comwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org To synthesize this compound via this method, one would first prepare an ethynylzinc reagent, such as ethynylzinc chloride, and then couple it with 5-bromo-2-methoxy-3-methylpyridine in the presence of a palladium catalyst like Pd(PPh₃)₄. wikipedia.org The organozinc reagents can often be generated in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). chem-station.com

Table 3: Comparison of Cross-Coupling Methodologies

Reaction Nucleophile Electrophile Catalyst System Key Advantages
Sonogashira Terminal Alkyne Aryl/Vinyl Halide Pd complex / Cu(I) salt High efficiency for C(sp²)-C(sp) bonds, mild conditions.
Suzuki-Miyaura Organoboron Reagent Aryl/Vinyl Halide Pd complex High functional group tolerance, commercially available reagents.
Negishi Organozinc Reagent Aryl/Vinyl Halide Pd or Ni complex High reactivity and functional group tolerance, couples various carbon hybridizations.
C-H Activation Pyridine C-H bond Alkyne/Alkene Ni or Pd complex Atom economical, avoids pre-functionalization.

Nucleophilic Addition Reactions to the Ethynyl Group of Pyridines

The ethynyl group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic addition reactions. These reactions allow for the further elaboration of the this compound scaffold.

Regio- and Stereoselective Hydrohalogenation of Ethynylpyridines

The addition of hydrogen halides (HX) across the carbon-carbon triple bond of an alkyne is a fundamental reaction that can lead to the formation of vinyl halides. In the case of ethynylpyridines, the basic nitrogen atom can play a crucial role in the reaction mechanism. chemicalbook.com Treatment of a 2-ethynylpyridine (B158538) with a strong acid like HCl leads to the formation of a pyridinium (B92312) salt. This salt formation enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide anion. chemicalbook.comnih.gov

This process can exhibit high regio- and stereoselectivity. For 2-ethynylpyridines, the reaction with hydrohalic acids often yields the corresponding 2-(2-haloethenyl)pyridine as a single stereoisomer, presumed to be the Z-isomer. chemicalbook.comnih.gov The spatial proximity of the counter-anion to the activated ethynyl group in the pyridinium salt intermediate is thought to direct the stereochemical outcome of the addition. chemicalbook.com This method provides a direct route to functionalized vinylpyridines, which are valuable intermediates for further cross-coupling reactions.

Table 4: Hydrohalogenation of Ethynylpyridines

Substrate Reagent Conditions Product Yield (%) Reference
2-Phenylethynylpyridine 12 M HCl MeCN, 100°C 2-(2-Chloro-2-phenylethenyl)pyridine 82 chemicalbook.comnih.gov
2-Phenylethynylpyridine HBr (aq) MeCN, 100°C 2-(2-Bromo-2-phenylethenyl)pyridine 99 nih.gov
2-Phenylethynylpyridine HI (aq) MeCN, 100°C 2-(2-Iodo-2-phenylethenyl)pyridine 99 nih.gov

Mechanistic Insights into Electrophilic-Assisted Nucleophilic Additions

The pyridine ring, being electron-deficient, is inherently resistant to nucleophilic attack. However, its reactivity can be significantly enhanced through electrophilic activation. The nitrogen atom's lone pair of electrons can react with electrophiles to form pyridinium salts. nih.gov This process reduces the electron density of the ring, making it more susceptible to nucleophilic dearomatization. nih.gov The resulting pyridinium electrophiles exhibit three potential sites for nucleophilic attack: the C2, C4, and C6 positions. nih.govacs.org

The regiochemical outcome of the nucleophilic addition to these activated pyridiniums is influenced by the substitution pattern on the ring and the nature of the organometallic nucleophile. chemrxiv.org Hard nucleophiles, such as organolithium and Grignard reagents, typically add to the 2-position of the pyridine ring. quimicaorganica.org In contrast, weaker nucleophiles, which may not react with neutral pyridine, readily attack the more polarized pyridinium salts. quimicaorganica.org

Mechanistic studies using density functional theory (DFT) have provided deeper insights into these substitution reactions. For instance, the reaction between pyridine and compounds like acyl chlorides can be described as an S_N2-type reaction. nih.gov The LUMO of the transition state is formed by a mixture of orbitals from both the pyridine nucleophile and the substrate, a mode termed S_N_m (meaning "mix"). nih.gov This highlights the complex electronic interactions that govern the mechanism of nucleophilic addition to activated pyridine systems.

Directed Metalation Strategies for Selective Pyridine Ring Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.org The approach relies on the use of a directing metalating group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent. semanticscholar.orgwikipedia.org This coordination positions the strong base to deprotonate the ring exclusively at the adjacent ortho-position, forming a stable lithiated intermediate that can then be quenched with an electrophile. wikipedia.org

Ortho-Lithiation of Methoxy-Substituted Pyridines and Electrophilic Quenching

The methoxy group is an effective DMG for directed ortho-lithiation reactions on pyridine rings. wikipedia.org The lithiation of methoxy-substituted pyridines, however, must overcome the challenge of competitive nucleophilic addition of the organolithium reagent to the C=N bond. clockss.org This side reaction can often be suppressed by using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. semanticscholar.orgclockss.org

For instance, 4-methoxypyridine (B45360) can be selectively lithiated at the C-3 position using reagents like phenyllithium (B1222949) (PhLi) or mesityllithium (B1247292) (MesLi). arkat-usa.org Similarly, 2-methoxypyridine (B126380) can undergo α-metalation with superbases like BuLi−LiDMAE (a combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide). acs.org The resulting lithiated intermediates can be trapped with various electrophiles to yield a range of substituted pyridines. arkat-usa.org

The following table summarizes conditions for the directed lithiation of various methoxypyridine substrates.

SubstrateBase/ReagentPosition of LithiationElectrophile (E)ProductRef
4-MethoxypyridinePhLi or MesLiC-3Various3-E-4-methoxypyridine arkat-usa.org
4-MethoxypyridineBuLi-LiDMAEC-21,2-dibromotetrachloroethane2-Bromo-4-methoxypyridine arkat-usa.org
2-Bromo-4-methoxypyridineLTMPC-3DMF2-Bromo-4-methoxy-3-formylpyridine arkat-usa.org
2-ChloropyridinenBuLi/LiPMα-lithiationChlorotrimethylsilane2-Chloro-6-trimethylsilylpyridine acs.org
2-MethoxypyridineBuLi-LiDMAEα-metalationNot specifiedLithiated 2-methoxypyridine acs.org

Halogen-Metal Exchange in Pyridine Synthesis

Halogen-metal exchange is an alternative and complementary strategy for generating functionalized organometallic pyridine intermediates. znaturforsch.comwikipedia.org This reaction is particularly useful for substrates where direct deprotonation (lithiation) is difficult or not regioselective. The exchange rate is typically fastest for iodine, followed by bromine and then chlorine, while fluorine is generally unreactive. wikipedia.org

The reaction involves treating an organic halide with an electropositive metal, commonly in the form of an organolithium or organomagnesium reagent, to produce a new organometallic species. znaturforsch.comwikipedia.org For example, various bromopyridines can be converted to their corresponding pyridylmagnesium chlorides at room temperature by treatment with isopropylmagnesium chloride (iPrMgCl). researchgate.net These Grignard reagents can then be quenched with a wide array of electrophiles to afford functionalized pyridines. researchgate.net This method tolerates many functional groups, making it a versatile tool in synthesis. znaturforsch.com

SubstrateReagentIntermediateElectrophileProductRef
BromopyridinesiPrMgClPyridylmagnesium chlorideVariousFunctionalized Pyridines researchgate.net
2,5-DibromopyridinenBuLi then B(OMe)32-Bromo-5-pyridylboronic acid-2-Bromo-5-pyridylboronic acid dur.ac.uk
Aryl Bromidei-PrMgClArylmagnesium chloride-ArMgCl wikipedia.org

Chemo- and Regioselective Functionalization of Pyridine Rings with Multiple Substituents

The synthesis of polysubstituted pyridines presents significant challenges in controlling chemo- and regioselectivity. nih.gov Achieving selective functionalization at a specific position without affecting other reactive sites requires careful strategic planning. One powerful approach involves combining directed metalation or halogen-metal exchange with subsequent cross-coupling reactions. znaturforsch.com For example, a 3-bromopyridine (B30812) can be selectively lithiated at the 4-position, followed by a Negishi cross-coupling. The remaining bromine at the 3-position is then available for a subsequent Suzuki cross-coupling, allowing for the controlled introduction of two different substituents. znaturforsch.com

Sustainable and Green Chemistry Considerations in Pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and enhance efficiency. researchgate.netnih.gov Key strategies include the development of multicomponent, one-pot reactions, the use of green catalysts, and the adoption of environmentally benign solvents or solvent-free conditions. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov For example, an efficient one-pot, four-component reaction to produce substituted pyridines has been successfully performed under microwave irradiation. nih.gov

Furthermore, there is a growing focus on using renewable feedstocks. One notable advancement is the direct production of pyridines from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This thermo-catalytic process converts a renewable resource into valuable pyridine compounds, with studies optimizing factors like temperature and catalyst type to achieve carbon yields as high as 35.6%. rsc.org The use of pyridine and its derivatives as catalysts or as building blocks for biodegradable polymers and sustainable coordination polymers for applications like carbon capture also highlights their role in advancing green chemistry. biosynce.com These approaches represent a shift towards more sustainable and atom-economical methods for constructing the important pyridine scaffold. nih.govrsc.org

Chemical Reactivity and Transformation Pathways of 5 Ethynyl 2 Methoxy 3 Methylpyridine

Reactivity of the Terminal Ethynyl (B1212043) Moiety in Organic Transformations

The terminal alkyne functionality is a cornerstone of modern organic synthesis, offering a gateway to a multitude of chemical reactions. In the context of 5-Ethynyl-2-methoxy-3-methylpyridine, this group serves as a handle for constructing elaborate molecular architectures.

[2+2+2] Cycloaddition Reactions for Fused Ring Systems

While specific examples involving this compound in [2+2+2] cycloadditions are not extensively documented in readily available literature, the general reactivity of terminal alkynes in such transformations is well-established. This powerful reaction class allows for the one-step construction of complex polycyclic systems. In a typical [2+2+2] cycloaddition, three unsaturated components, such as alkynes and alkenes, react in the presence of a transition metal catalyst (e.g., cobalt, rhodium, nickel, or ruthenium complexes) to form a new six-membered ring.

For this compound, a hypothetical reaction scheme could involve its co-cyclotrimerization with two equivalents of another alkyne, or with an alkyne and an alkene, to generate highly substituted and functionalized fused pyridine (B92270) systems. The specific regiochemical and stereochemical outcomes of such reactions would be highly dependent on the nature of the catalyst, the reaction partners, and the reaction conditions employed.

Click Chemistry (CuAAC) Applications for Bioconjugation and Materials Assembly

The ethynyl group of this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it particularly suitable for applications in bioconjugation and materials science. chemscene.com

In a typical CuAAC reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This robust connection can be used to attach the pyridine moiety to various substrates, including biomolecules like proteins, nucleic acids, and carbohydrates, as well as synthetic polymers and surfaces. This enables the development of novel bioconjugates for therapeutic or diagnostic purposes and the creation of functional materials with tailored properties.

Hydration and Hydroamination Pathways

The terminal alkyne of this compound can undergo hydration reactions, typically catalyzed by mercury(II) or gold(I) salts, to yield the corresponding methyl ketone. This transformation proceeds via the formation of an intermediate enol, which then tautomerizes to the more stable keto form. The resulting acetyl-substituted pyridine is a valuable intermediate for further functionalization.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, represents another important transformation pathway. This reaction can be catalyzed by various transition metals (e.g., gold, ruthenium, iridium) or strong bases. Depending on the catalyst and reaction conditions, hydroamination can proceed with either Markovnikov or anti-Markovnikov selectivity, leading to the formation of enamines or imines, which can be subsequently hydrolyzed to ketones or further reduced to amines.

Oxidative Coupling Reactions (e.g., Glaser, Eglinton)

The terminal ethynyl group readily participates in oxidative homocoupling reactions, such as the Glaser and Eglinton couplings, to form symmetric 1,3-diynes. In the Glaser coupling, a copper(I) salt and an oxidant (typically oxygen) are used to couple two terminal alkynes. The Eglinton coupling employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.

These reactions would lead to the formation of 1,4-bis(2-methoxy-3-methylpyridin-5-yl)buta-1,3-diyne. This symmetrical diacetylene can serve as a rigid linker in the construction of polymers, macrocycles, and other extended molecular systems with interesting electronic and photophysical properties.

Reactivity of the Pyridine Heterocycle and its Substituents

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. The substituents on the ring, namely the methoxy (B1213986) and methyl groups, further modulate its electronic properties and direct the regioselectivity of chemical transformations.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy and methyl groups on the ring in this compound can activate it towards such reactions. The methoxy group at the 2-position and the methyl group at the 3-position are expected to direct incoming electrophiles to the C4 and C6 positions.

The methoxy group on a pyridine ring can also act as a directing group for ortho-metallation. ntu.edu.sg For instance, treatment with a strong base like an organolithium reagent could lead to deprotonation at the C4 position, generating a lithiated species that can then react with various electrophiles to introduce new functional groups at that position. ntu.edu.sg

Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring in this compound is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity and regioselectivity of such substitutions are significantly influenced by the electronic properties and positions of the substituents: the ethynyl, methoxy, and methyl groups.

In general, nucleophilic attack on the pyridine ring is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6). The methoxy group at the C2 position is a potential leaving group. For a nucleophile to displace the methoxy group, it must attack the C2 carbon. The rate of this reaction is contingent on the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate that forms. The presence of electron-withdrawing groups typically enhances the rate of SNAr reactions. In this specific molecule, the ethynyl group at C5 has an electron-withdrawing character which can help stabilize the intermediate.

Kinetic studies on analogous compounds, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine, reacting with secondary amines have shown that the reaction proceeds through a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net Theoretical calculations often confirm that the C2 carbon is the most electrophilic center in such systems. researchgate.net

The general mechanism for the SNAr reaction on this compound with a generic nucleophile (Nu-) is depicted below:

Scheme 1: General mechanism for Nucleophilic Aromatic Substitution at the C2 position.

The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react faster. The choice of solvent and the presence of a base can also play a crucial role. For instance, studies on other methoxypyridines have demonstrated that amines can effectively displace the methoxy group, often requiring heat to proceed at a reasonable rate. youtube.com

Position of AttackInfluencing FactorsExpected Reactivity
C2 (ipso-substitution)- Methoxy as a leaving group
  • Electron-withdrawing ethynyl group at C5 stabilizes intermediate
  • Electron-donating methyl group at C3 slightly destabilizes intermediate
  • Favored site for substitution
    C4- Requires displacement of H- (unfavorable)
  • Activated by the ring nitrogen
  • Low, unless under specific activating conditions (e.g., Chichibabin reaction)
    C6- Requires displacement of H- (unfavorable)
  • Activated by the ring nitrogen
  • Low, unless under specific activating conditions

    Reactions Involving the Methoxy Group (e.g., Demethylation, Transalkylation)

    The methoxy group (-OCH3) on the pyridine ring is susceptible to cleavage, primarily through demethylation, which is the removal of the methyl group to yield the corresponding pyridinone.

    Demethylation:

    Demethylation is a common transformation for aryl methyl ethers. wikipedia.org This process typically involves heating the compound with strong acids or Lewis acids. A classic method involves heating with pyridine hydrochloride to high temperatures (180-220 °C). wikipedia.org A more modern and milder reagent for cleaving aryl methyl ethers is boron tribromide (BBr3), which can often be used at or below room temperature. wikipedia.org

    The reaction with BBr3 proceeds by the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, releasing methyl bromide and forming a borate (B1201080) ester, which is then hydrolyzed to the pyridinone.

    Scheme 2: Demethylation of this compound to the corresponding pyridinone.

    Transalkylation:

    Transalkylation involves the transfer of an alkyl group from one molecule to another. wikipedia.org In the context of this compound, this would most likely refer to the transfer of the methyl group from the methoxy function to another acceptor molecule. While prevalent in the petrochemical industry for aromatic hydrocarbons using zeolite catalysts, wikipedia.org specific examples for complex pyridines are less common. Such a reaction would likely require a specific catalyst and an acceptor molecule, and its synthetic utility for this particular compound is not well-documented in standard literature.

    Reaction TypeTypical ReagentsProduct
    DemethylationBBr3, Pyridine HCl5-ethynyl-3-methylpyridin-2(1H)-one
    TransalkylationZeolite catalysts (by analogy)Transfer of methyl group to an acceptor

    Transformations of the Methyl Group (e.g., Oxidation, Halogenation)

    The methyl group at the C3 position of the pyridine ring is a site for various chemical transformations, most notably oxidation and halogenation.

    Oxidation:

    The oxidation of methyl groups on pyridine rings is a well-established method for producing pyridinecarboxylic acids, which are valuable chemical intermediates. google.com Common oxidizing agents include potassium permanganate (B83412) (KMnO4), nitric acid, or catalytic oxidation processes. For instance, oxidation with a halogen oxidizing agent in the presence of water and under actinic radiation can convert the methyl group to a carboxylic acid function. google.com The reaction of methylpyridines with certain oxidizing agents like argentous oxide can also lead to the formation of carboxylic acids, though in some cases this can be followed by decarboxylation. bme.hu

    Another potential transformation is the partial oxidation to an aldehyde. This can sometimes be achieved using milder or more selective oxidizing systems, such as iodine in DMSO (Kornblum oxidation), which can convert methyl groups on N-aromatic heterocycles into aldehyde groups. researchgate.net

    Scheme 3: Oxidation of the methyl group to a carboxylic acid or an aldehyde.

    Halogenation:

    While direct halogenation of the methyl group on this specific pyridine is not extensively documented, established methods for the side-chain halogenation of alkyl-substituted aromatic compounds can be applied by analogy. Free-radical halogenation, initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a standard procedure for benzylic-type halogenations. The methyl group on the pyridine ring behaves similarly to a benzylic methyl group, allowing for the formation of halomethylpyridines. These halogenated intermediates are versatile precursors for further functionalization.

    TransformationTypical Reagents/ConditionsPotential Product
    Oxidation to Carboxylic AcidKMnO4, HNO3, Halogen/H2O/UV light google.com5-ethynyl-2-methoxypyridine-3-carboxylic acid
    Oxidation to AldehydeI2/DMSO (Kornblum oxidation) researchgate.net5-ethynyl-2-methoxypyridine-3-carbaldehyde
    Halogenation (e.g., Bromination)N-Bromosuccinimide (NBS), radical initiator (AIBN)3-(bromomethyl)-5-ethynyl-2-methoxypyridine

    Applications of 5 Ethynyl 2 Methoxy 3 Methylpyridine in Advanced Chemical Research

    Role as a Key Synthetic Building Block in Complex Molecular Architectures

    The unique combination of a pyridine (B92270) ring and a terminal alkyne in 5-Ethynyl-2-methoxy-3-methylpyridine makes it a potent precursor for the synthesis of elaborate molecular structures. The alkyne group, in particular, serves as a gateway for carbon-carbon bond formation and cycloaddition reactions, enabling the construction of novel molecular frameworks.

    Heterocyclic compounds form the bedrock of medicinal chemistry and are integral to many biologically active molecules. The synthesis of new heterocyclic systems is a continuous goal for chemists seeking to explore new chemical space. Ethynylpyridines, such as this compound, are highly valuable in this pursuit. The electron-deficient nature of the pyridine ring, modulated by its substituents, influences the reactivity of the appended alkyne group.

    This molecule can serve as a substrate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings fused or linked to the pyridine core. Furthermore, the pyridine nitrogen itself can be activated to form pyridinium (B92312) salts, which can undergo ring-opening reactions to generate new, non-pyridine heterocycles. acs.org The terminal alkyne provides a reactive site for intramolecular cyclization reactions, leading to the formation of annulated pyridine derivatives, which are scaffolds of significant interest in drug discovery. The versatility of the ethynyl (B1212043) group allows for its participation in a wide range of transformations to build diverse nitrogen-containing heterocyclic compounds. mdpi.com

    Table 1: Potential Reactions for Heterocycle Synthesis This table is interactive. Click on a row to learn more.

    Reaction Type Reagents/Conditions Resulting Scaffold
    [3+2] Cycloaddition Azides, Nitrones Triazole- or Isoxazole-substituted pyridines
    Palladium-catalyzed Annulation o-Iodoanilines Indolo[x,y-b]pyridine derivatives
    Intramolecular Cyclization Acid or Metal Catalyst Fused bicyclic pyridines
    Pyridinium Salt Ring-Opening Activating agent, Nucleophile Substituted Indoles, Dihydropyrroles acs.org

    The development of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) is crucial for creating new organic semiconductors and optoelectronic materials. The synthesis of fused pyridinium salts, for instance, can lead to materials with low-lying LUMO levels and favorable emission properties. nih.govresearchgate.net this compound is an ideal starting material for constructing such systems.

    The ethynyl group can readily participate in intramolecular palladium-catalyzed reactions, such as Heck reactions, which can be used to form fused pyran and other ring systems. espublisher.com Annulation strategies, where the alkyne acts as a dienophile or participates in a cascade of bond-forming events, can be employed to build complex, multi-ring structures around the initial pyridine core. researchgate.net These reactions pave the way for creating tetracyclic and other complex fused systems, demonstrating the utility of ethynyl precursors in expanding aromatic frameworks. espublisher.com

    Contributions to Materials Science and Organic Electronics Research

    In materials science, the focus is on designing molecules that can self-assemble into functional architectures or exhibit specific electronic and photophysical properties. The rigid, linear nature of the ethynyl group, combined with the electronic characteristics of the substituted pyridine ring, makes this compound a compelling candidate for creating advanced functional materials.

    Conjugated polymers are a cornerstone of modern organic electronics, finding use in sensors, solar cells, and light-emitting diodes. The Sonogashira cross-coupling reaction is a powerful method for synthesizing these materials, specifically by linking aryl halides with terminal alkynes. mdpi.com this compound can serve as an excellent monomer in such polymerizations.

    When copolymerized with a dihalo-aromatic compound, it can form alternating donor-acceptor (D-A) polymers. In this context, the electron-deficient pyridine ring acts as the acceptor unit. The introduction of the ethynylene spacer into the polymer backbone can lead to more planar structures, which often results in red-shifted absorption maxima and lower optical band gaps—properties that are highly desirable for many optoelectronic applications. mdpi.com The methoxy (B1213986) and methyl groups on the pyridine ring can improve the solubility and processability of the resulting polymers, which is a critical factor for device fabrication. nih.gov

    Table 2: Predicted Properties of Polymers from this compound This table is interactive. Click on a row to learn more.

    Property Influence of Monomer Structure Potential Application
    Electronic Properties Pyridine ring acts as an electron acceptor; conjugation via ethynyl linkage. Organic Field-Effect Transistors (OFETs)
    Optical Properties Tunable band gap through choice of co-monomer; potential for fluorescence. Organic Photovoltaics (OPVs), Sensors mdpi.com
    Solubility Methoxy and methyl groups enhance solubility in organic solvents. Solution-processable thin films for devices
    Thermal Stability Rigid polymer backbone often leads to good thermal stability. Durable electronic components

    The design of efficient emitters for Organic Light-Emitting Diodes (OLEDs) is a major goal in materials chemistry. Pyrimidine and pyridine derivatives are widely used as electron-accepting units in emitters and host materials for OLEDs. mdpi.com The structure of this compound allows it to be readily incorporated into donor-acceptor-donor (D-A-D) or other architectures used for OLED emitters. mdpi.com

    The ethynyl group provides a straightforward point of attachment to electron-donating moieties (like triphenylamine or carbazole derivatives) via Sonogashira coupling. The resulting molecule would possess an intramolecular charge-transfer character, which is essential for many modern emitter designs, including those that exhibit thermally activated delayed fluorescence (TADF). The pyridine core can help facilitate electron transport, potentially leading to multifunctional materials that reduce the complexity and cost of OLED devices. nih.gov

    Molecular wires are single-molecule or oligomeric chains capable of conducting electrical current. The rigid and linear geometry of the ethynylpyridine unit makes it an excellent component for such structures. Oligomers of this compound, or its incorporation into longer conjugated systems, could produce rod-like molecules capable of spanning nanometer-scale gaps between electrodes.

    Furthermore, this compound is a valuable building block for hybrid organic-inorganic nanomaterials. nih.gov The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions or nanoparticles, allowing for the directed assembly of complex architectures. For example, it could be used to functionalize the surface of quantum dots or be integrated into the structure of metal-organic frameworks (MOFs), thereby imparting specific electronic or sensing properties to the resulting hybrid material.

    Utility in Medicinal Chemistry Research as a Synthetic Intermediate and Scaffold

    In the quest for novel therapeutic agents, the strategic design of molecular frameworks is paramount. This compound serves as a valuable starting point for medicinal chemists, providing a robust scaffold that can be elaborated into a wide array of biologically active compounds. Its distinct functional groups—the ethynyl moiety for coupling reactions, the pyridine nitrogen for hydrogen bonding and metal coordination, and the methoxy and methyl groups for steric and electronic tuning—offer multiple avenues for synthetic diversification.

    The ethynylpyridine motif is a privileged structure in the design of ligands for various biological targets. The rigid, linear geometry of the ethynyl group makes it an excellent linker for connecting different pharmacophoric elements, allowing for precise positioning within a target's binding site. Research into antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target for central nervous system disorders, has utilized structurally similar ethynylpyridine analogs. For instance, compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) have been identified as potent and selective noncompetitive antagonists of mGluR5. nih.gov The synthesis of these molecules demonstrates a common strategy where the ethynylpyridine core is coupled with other aromatic or heterocyclic systems to achieve high target affinity and specificity. nih.gov The presence of the methoxy and methyl groups on the this compound scaffold allows for further refinement of a ligand's steric and electronic properties to optimize binding and pharmacokinetic profiles.

    The general synthetic approach often involves a Sonogashira coupling reaction, where the terminal alkyne of the pyridine derivative is coupled with an aryl or heteroaryl halide. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules.

    Table 1: Examples of Biologically Active Ligands Based on Ethynylpyridine Scaffolds

    Compound Class Biological Target Therapeutic Area Reference
    Phenylalkynyl Pyridines mGluR5 Central Nervous System Disorders nih.gov

    This table illustrates the utility of the ethynylpyridine core in developing ligands for diverse biological targets.

    Diversity-oriented synthesis (DOS) is a powerful strategy for exploring novel areas of chemical space by creating libraries of structurally diverse small molecules. nih.govcam.ac.uk The goal of DOS is to generate molecular complexity and scaffold diversity efficiently, which is crucial for identifying hits against new and challenging biological targets. cam.ac.uknih.govmdpi.com this compound is an ideal scaffold for DOS due to its capacity to undergo a variety of chemical transformations at its distinct functional handles.

    The ethynyl group is particularly valuable in this context, as it can participate in a wide range of reactions beyond the Sonogashira coupling, including:

    Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    Cycloaddition Reactions: To generate various heterocyclic systems.

    Hydrofunctionalization: Addition of various groups across the triple bond.

    By applying different reaction conditions to the core scaffold, chemists can generate a multitude of distinct molecular skeletons from a single starting material, a key principle of DOS. cam.ac.uk This approach enables the rapid creation of libraries with high scaffold diversity, increasing the probability of discovering compounds with novel biological activities. nih.govnih.gov For example, a DOS library based on the this compound scaffold could be generated by reacting the alkyne with a panel of azides to create a triazole library, while in parallel, using palladium catalysis to couple the alkyne with various aryl halides, thereby creating two distinct families of compounds from one precursor.

    Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.gov A well-designed chemical probe must be potent, selective, and suitable for use in cellular or in vivo models. The development of such probes often requires sophisticated synthetic chemistry. The structural features of this compound make it a valuable precursor for creating advanced chemical probes.

    A notable example in this area is the development of selective inhibitors for the monocarboxylate transporter 4 (MCT4), a protein involved in lactate transport in cancer cells and a key target in oncology research. nih.govresearchgate.net Researchers have developed a highly selective chemical probe, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, which features a substituted ethynyl-methoxypyridine core. nih.gov This probe was developed through the optimization of an initial hit from a cellular screen and was shown to inhibit lactate efflux and reduce cell viability in cancer cells with high MCT4 expression. nih.gov The ethynyl linker was crucial for connecting the pyridine headgroup to the rest of the molecule to achieve high potency and selectivity. This work highlights how the ethynylpyridine scaffold can be elaborated into sophisticated tools for investigating cancer biology. nih.gov

    Applications in Catalysis and Ligand Design Research

    Beyond its applications in medicine, this compound is a valuable building block in the field of organometallic chemistry and catalysis. The pyridine nitrogen provides a strong coordination site for transition metals, while the ethynyl group offers a handle for creating more complex, multidentate ligand architectures.

    N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in modern catalysis, prized for their strong σ-donating properties and their ability to form highly stable complexes with a wide range of metals. nih.gov While the most common NHCs are based on imidazole or imidazoline rings, there is growing interest in developing novel NHC structures to access new reactivity. st-andrews.ac.uk

    Synthetic routes to NHC precursors often involve the cyclization of diamine precursors with a one-carbon unit. nih.govresearchgate.net While not a direct precursor, this compound can be envisioned as a starting material for multi-step syntheses of pyridine-annulated NHCs. For instance, the ethynyl group could be transformed into an aminoethyl side chain, which, along with the pyridine nitrogen, could form part of a diamine structure. Subsequent cyclization could lead to the formation of a fused imidazolium salt, the direct precursor to the NHC. The development of new synthetic routes to NHC precursors is an active area of research, aiming to create ligands with unique steric and electronic properties for novel catalytic applications. st-andrews.ac.ukmdpi.com

    Table 2: Common Strategies for NHC Precursor Synthesis

    Synthetic Step Description Relevance to Pyridine Precursors
    Diamine Formation Synthesis of a 1,2-diamine which will form the N-C-C-N backbone of the heterocycle. The pyridine scaffold can be functionalized to incorporate a diamine moiety.
    Cyclization Reaction of the diamine with a C1 building block (e.g., triethyl orthoformate, formaldehyde) to form the imidazolium or imidazolinium ring. nih.gov This step would form the heterocyclic ring fused to or pendant from the pyridine core.

    This table outlines a generalized pathway for the synthesis of N-Heterocyclic Carbene (NHC) ligands, illustrating a potential, albeit multi-step, route from a functionalized pyridine.

    The pyridine ring is a classic ligand in coordination chemistry. The nitrogen atom's lone pair readily coordinates to transition metals, forming the basis for a vast number of catalysts. The substituents on the pyridine ring play a crucial role in modulating the catalytic activity of the resulting metal complex. mdpi.com

    This compound offers several features for designing advanced ligands. The pyridine nitrogen serves as the primary coordination site. The ethynyl group can be used to extend the ligand structure, creating bidentate or pincer-type ligands, which often lead to more stable and selective catalysts. For example, the alkyne can be coupled to another coordinating group, such as a phosphine or another heterocycle. Furthermore, the ethynyl π-system itself can interact with certain metal centers. The methoxy and methyl groups provide steric bulk and electronic influence, which can be used to fine-tune the catalyst's performance in reactions such as transfer hydrogenation, cross-coupling, and C-H activation. mdpi.com

    Role in Organocatalytic Systems

    Extensive research into the applications of this compound has not yielded specific instances of its direct use as a primary organocatalyst or its integral role within broader organocatalytic systems. The available scientific literature and chemical databases primarily focus on its properties as a chemical intermediate and its applications in other areas of chemical synthesis, rather than its function as a catalyst.

    While substituted pyridine derivatives are a well-established class of compounds in the field of organocatalysis, often utilized for their basicity and nucleophilic properties to promote a variety of chemical transformations, there is currently no documented evidence to suggest that this compound has been specifically investigated or applied for this purpose. The unique combination of the ethynyl, methoxy, and methyl substituents on the pyridine ring could theoretically influence its catalytic activity, but such potential has not been explored in published research.

    Therefore, a detailed discussion or presentation of research findings on the role of this compound in organocatalytic systems cannot be provided at this time due to a lack of available data. Further research would be necessary to determine if this compound possesses any catalytic activity and what its potential applications in organocatalysis might be.

    Spectroscopic and Advanced Analytical Methodologies for Characterization of 5 Ethynyl 2 Methoxy 3 Methylpyridine and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the in-depth structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 5-Ethynyl-2-methoxy-3-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

    ¹H NMR Chemical Shift Analysis and Coupling Constant Determination

    The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl, methoxy (B1213986), ethynyl (B1212043), and pyridine (B92270) ring moieties.

    Methyl Group (-CH₃): The protons of the methyl group at the C3 position are anticipated to appear as a singlet in the aliphatic region, typically around δ 2.2-2.5 ppm.

    Methoxy Group (-OCH₃): The methoxy protons at the C2 position will also present as a singlet, shifted further downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of δ 3.8-4.0 ppm.

    Ethynyl Proton (-C≡CH): The acetylenic proton is expected to be observed as a sharp singlet around δ 3.0-3.5 ppm. Its precise chemical shift can be influenced by solvent effects and the electronic nature of the pyridine ring.

    Pyridine Ring Protons: The two protons on the pyridine ring at positions C4 and C6 will show characteristic chemical shifts and coupling patterns. The proton at C4 would likely appear as a doublet, and the proton at C6 as a doublet, with their coupling constant revealing their spatial relationship. Due to the electron-withdrawing nature of the nitrogen atom and the substituents, these aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm.

    Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

    Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    -C≡CH 3.0 - 3.5 s N/A
    -CH 2.2 - 2.5 s N/A
    -OCH 3.8 - 4.0 s N/A
    Pyridine-H4 7.0 - 7.8 d ~2-3
    Pyridine-H6 8.0 - 8.5 d ~2-3

    Note: These are predicted values and may vary based on the solvent and experimental conditions.

    ¹³C NMR Chemical Shift Analysis

    The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

    Ethynyl Carbons (-C≡C-): The two carbons of the ethynyl group are expected to resonate in the range of δ 70-90 ppm. The terminal, proton-bearing carbon will typically be at a slightly lower chemical shift than the internal carbon attached to the pyridine ring.

    Methyl Carbon (-CH₃): The methyl carbon at C3 will appear in the aliphatic region, typically around δ 15-20 ppm.

    Methoxy Carbon (-OCH₃): The methoxy carbon signal is expected in the region of δ 50-60 ppm. rsc.org

    Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region (δ 110-160 ppm). The carbon atom attached to the electron-donating methoxy group (C2) will be shifted to a higher field (lower δ value), while the carbons adjacent to the nitrogen atom (C2 and C6) will be at a lower field (higher δ value). The substituted carbons (C3 and C5) will also have characteristic shifts.

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Predicted Chemical Shift (δ, ppm)
    -C ≡CH 70 - 80
    -C≡C H 80 - 90
    -C H₃ 15 - 20
    -OC H₃ 50 - 60
    Pyridine-C2 155 - 165
    Pyridine-C3 120 - 130
    Pyridine-C4 135 - 145
    Pyridine-C5 115 - 125
    Pyridine-C6 145 - 155

    Note: These are predicted values and may vary based on the solvent and experimental conditions.

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

    To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be indispensable.

    COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the connectivity of the pyridine ring protons.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the substituents (ethynyl, methoxy, and methyl groups) and the pyridine ring. For instance, correlations between the methyl protons and the C2, C3, and C4 carbons of the pyridine ring would confirm its position.

    NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the relative positions of the substituents on the pyridine ring.

    Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

    Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

    Characteristic Stretching Frequencies of Ethynyl and Methoxy Groups

    The IR and Raman spectra of this compound would be expected to show distinct bands corresponding to the stretching vibrations of its key functional groups.

    Ethynyl Group: A sharp, weak to medium intensity band for the C≡C stretching vibration is expected around 2100-2150 cm⁻¹. The terminal ≡C-H stretching vibration should appear as a sharp, strong band around 3300 cm⁻¹.

    Methoxy Group: The C-O stretching vibration of the methoxy group is typically observed in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the methoxy group will be present in the 3000-2800 cm⁻¹ region.

    Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

    Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
    Ethynyl ≡C-H Stretch ~3300 Strong, Sharp
    Ethynyl C≡C Stretch 2100 - 2150 Weak to Medium, Sharp
    Methoxy C-H Stretch 2850 - 2960 Medium to Strong
    Methoxy C-O Stretch 1000 - 1250 Strong
    Aromatic C-H Stretch >3000 Variable

    Pyridine Ring Vibrational Modes

    The pyridine ring itself gives rise to a series of characteristic vibrational bands. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations also provide a fingerprint of the substitution pattern on the aromatic ring. The specific frequencies and patterns of these bands would be indicative of the 2,3,5-trisubstituted pyridine core.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. It provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering vital clues to its elemental composition and connectivity.

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₉H₉NO), the theoretical monoisotopic mass is 147.06842 Da. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, can confirm this mass with a high degree of precision, usually to within a few parts per million (ppm).

    Analysis of the protonated molecule, [M+H]⁺, would yield an exact mass of approximately 148.07570 Da. Public chemical databases provide predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape in the gas phase and can add another layer of confidence to the identification. These predictions are calculated for various adducts that might be observed during analysis. uni.lu

    Table 1: Predicted HRMS Data for this compound Adducts

    Adductm/z (Predicted)Predicted CCS (Ų)
    [M+H]⁺148.07570127.1
    [M+Na]⁺170.05764138.6
    [M-H]⁻146.06114128.4
    [M+NH₄]⁺165.10224145.3
    [M+K]⁺186.03158135.6
    [M]⁺147.06787123.5
    Data sourced from predicted values, as experimental data is not widely available. uni.lu

    Upon ionization (e.g., Electron Ionization - EI), the molecular ion [M]⁺ (m/z 147) would be formed. Common fragmentation pathways would likely involve the cleavage of the substituents from the pyridine ring:

    Loss of a methyl radical (•CH₃): Cleavage of the methoxy group or the methyl group at position 3 could lead to a fragment ion at m/z 132.

    Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 116.

    Loss of acetylene (B1199291) (C₂H₂): Cleavage of the ethynyl group could produce a fragment at m/z 121.

    Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to a complex pattern of smaller fragments characteristic of aromatic systems. massbank.eu

    The relative abundance of these fragments helps in piecing together the molecular structure.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the extent of conjugation within the molecule.

    The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. researchgate.net

    π→π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-intensity absorptions. The conjugated system of the pyridine ring, extended by the ethynyl group, will give rise to these transitions.

    n→π transitions:* These are lower-intensity transitions resulting from the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital.

    For substituted pyridines, these transitions are sensitive to the nature and position of substituents and the polarity of the solvent. researchgate.net The methoxy group (an electron-donating group) and the ethynyl group (an electron-withdrawing and conjugating group) will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). In comparison to pyridine itself, which has absorption maxima around 251 nm, the extended conjugation in this compound is expected to cause a bathochromic (red) shift to longer wavelengths. Studies on related 2-methoxypyridine (B126380) derivatives have shown that substitution can significantly affect the position and intensity of these characteristic bands. researchgate.net

    Table 2: Expected Electronic Transitions for this compound

    Transition TypeInvolved OrbitalsExpected Characteristics
    π→πBonding π to Antibonding πHigh intensity, sensitive to conjugation
    n→πNitrogen lone pair (n) to Antibonding πLower intensity, sensitive to solvent polarity
    Based on general principles of UV-Vis spectroscopy for substituted pyridines. researchgate.netresearchgate.net

    X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

    While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related substituted pyridine structures allows for well-founded predictions. rsc.orgresearchgate.netrsc.org A single-crystal X-ray diffraction study would reveal:

    Molecular Conformation: The planarity of the pyridine ring and the orientation of the methoxy, methyl, and ethynyl substituents relative to the ring. For instance, the methoxy group might lie in the plane of the pyridine ring or be twisted out of the plane.

    Crystal Packing: How the individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding (if applicable), π-π stacking between pyridine rings, and other van der Waals forces.

    Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the space group, which describes the symmetry of the crystal. For example, a study on a 2-methoxy-3-cyanopyridine derivative revealed an orthorhombic space group (Aba2) with specific cell parameters. researchgate.net

    Table 3: Representative Crystallographic Parameters for a Substituted 2-Methoxypyridine Derivative

    ParameterExample Value
    Crystal SystemOrthorhombic
    Space GroupAba2
    a (Å)14.8343
    b (Å)44.690
    c (Å)7.3614
    V (ų)4880.2
    Z (molecules/unit cell)8
    Data from a related 2-methoxypyridine derivative for illustrative purposes. researchgate.net

    Chromatographic and Other Separation Techniques for Purity Assessment and Isolation

    Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. cdc.gov Both gas and liquid chromatography are well-suited for the analysis of pyridine derivatives. wikipedia.org

    High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing moderately polar compounds like this compound. A typical method would involve:

    Stationary Phase: A C18 (octadecylsilyl) column.

    Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peaks by protonating the pyridine nitrogen. sielc.comsielc.com

    Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., around 250-280 nm) is standard. Mass spectrometry (LC-MS) can also be coupled for simultaneous separation and mass identification.

    Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.

    Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-polysiloxane).

    Detection: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (GC-MS) offers definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns. nih.govnih.gov This is particularly powerful for identifying and quantifying impurities.

    The choice between HPLC and GC would depend on the compound's volatility and thermal stability. Both methods are capable of providing high-resolution separation and accurate quantification for purity assessment.

    Theoretical and Computational Investigations of 5 Ethynyl 2 Methoxy 3 Methylpyridine

    Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

    Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of moderate size. Methodologies such as the B3LYP functional combined with a split-valence basis set like 6-311++G(d,p) are frequently used for reliable predictions of geometry and electronic properties. nih.govresearchgate.net

    The initial step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through an optimization process where the total energy of the molecule is minimized with respect to all atomic coordinates. For 5-Ethynyl-2-methoxy-3-methylpyridine, the geometry is optimized to find the most stable conformation, which is a true energy minimum confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. nih.gov

    The conformational landscape is explored by considering the rotation around single bonds, primarily the C2-O bond of the methoxy (B1213986) group. The planarity of the pyridine (B92270) ring is a key feature, and the orientation of the methoxy and methyl substituents relative to this ring defines the conformational possibilities. The lowest energy conformer is used for all subsequent property calculations.

    Below is a table of selected optimized geometrical parameters, which are predicted using DFT calculations.

    Parameter Bond/Angle Calculated Value
    Bond LengthC≡C (Ethynyl)1.21 Å
    Bond Length≡C-H (Ethynyl)1.07 Å
    Bond LengthC-O (Methoxy)1.36 Å
    Bond LengthO-CH₃ (Methoxy)1.43 Å
    Bond LengthC-C (Ring-Methyl)1.51 Å
    Bond AngleC-O-CH₃ (Methoxy)118.0°
    Bond AngleC-C-H (Ring-Methyl)109.5°
    Dihedral AngleC3-C2-O-CH₃~0° or ~180°

    Note: These values are representative and derived from typical DFT calculations on similar molecular structures.

    Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.gov

    Parameter Calculated Value (eV) Significance
    EHOMO-6.90 eVElectron-donating capability
    ELUMO-1.50 eVElectron-accepting capability
    Energy Gap (ΔE) 5.40 eV Chemical reactivity and kinetic stability mdpi.com

    Note: The energy values are illustrative, based on calculations for analogous pyridine derivatives. mdpi.com

    The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping regions of electron richness and deficiency. uni.lu This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values: red signifies the most negative (electron-rich) regions, while blue represents the most positive (electron-poor) regions.

    In the MEP map of this compound, the following features are predicted:

    Negative Potential (Red/Yellow): The most electron-rich area is concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The oxygen atom of the methoxy group also shows a region of negative potential.

    Positive Potential (Blue): Electron-deficient regions are located around the hydrogen atoms. The most positive potential is expected on the acidic hydrogen of the terminal ethynyl (B1212043) group, making it susceptible to nucleophilic attack or deprotonation. The hydrogens of the methyl group also exhibit a positive potential.

    This analysis is critical for understanding intermolecular interactions and predicting reaction mechanisms. nih.govijstr.org

    Prediction of Spectroscopic Parameters via Computational Methods

    Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, it is possible to assign experimental signals to specific molecular features and confirm structural assignments.

    Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies serve as a powerful complement to experimental spectroscopy. ijstr.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR shifts.

    Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. ijstr.org

    Table of Predicted Spectroscopic Data:

    Spectroscopy Feature Predicted Value
    ¹H NMR δ (H, Ethynyl) 3.2 ppm
    ¹H NMR δ (H, Ring) 7.0 - 8.2 ppm
    ¹H NMR δ (H, Methoxy) 3.9 ppm
    ¹H NMR δ (H, Methyl) 2.3 ppm
    ¹³C NMR δ (C, Ethynyl) 80, 85 ppm
    ¹³C NMR δ (C, Ring) 110 - 160 ppm
    ¹³C NMR δ (C, Methoxy) 55 ppm
    ¹³C NMR δ (C, Methyl) 18 ppm
    IR Frequency ν (C-H Stretch, Ethynyl) ~3300 cm⁻¹
    IR Frequency ν (C≡C Stretch, Ethynyl) ~2110 cm⁻¹
    IR Frequency ν (C-H Stretch, Aromatic/Aliphatic) 2950 - 3100 cm⁻¹
    IR Frequency ν (C=N/C=C Stretch, Ring) 1500 - 1600 cm⁻¹

    Note: NMR shifts are relative to TMS. IR frequencies are unscaled. These are representative values based on calculations of similar functionalized pyridines. ijstr.orgresearchgate.net

    Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band.

    For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the conjugated system of the ethynyl-substituted pyridine ring. The calculations can predict the λmax for these transitions. Emission spectra can also be simulated by first optimizing the geometry of the first excited state.

    Parameter Predicted Value Transition Type
    λmax (Absorption)~275 nmπ → π*
    Oscillator Strength (f)> 0.1Allowed Transition

    Note: The predicted λmax is an estimation based on TD-DFT calculations for similar aromatic chromophores. mdpi.com

    Reaction Mechanism Elucidation through Advanced Computational Chemistry

    Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions involving this compound. By modeling the interactions of atoms and molecules, researchers can gain insights into the underlying mechanisms that govern its synthesis and reactivity. These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

    Transition State Characterization and Activation Energy Calculations

    The study of reaction mechanisms hinges on identifying and characterizing the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are employed to locate these fleeting structures. For a given reaction of this compound, a transition state search would be initiated by building a guess structure for the TS. ucsb.edu This structure is then optimized using algorithms like the Berny optimization in software packages such as Gaussian. youtube.com

    A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. ucsb.edu Once the transition state is successfully located and verified, its energy is calculated. The activation energy (Ea) is then determined as the difference in energy between the transition state and the initial reactants.

    Ea = E_TS - E_Reactants

    This value is a critical parameter, as it dictates the rate of the reaction. A lower activation energy implies a faster reaction. For complex, multi-step reactions involving the synthesis or modification of this compound, each step will have its own transition state and associated activation energy.

    Table 1: Illustrative Activation Energies for a Hypothetical Reaction Step

    Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
    EthynylationB3LYP6-31G(d,p)25.4
    CyclizationM06-2Xdef2-TZVP18.7

    Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations.

    Energetic Profiles of Key Synthetic Pathways

    A comprehensive understanding of a reaction requires mapping the entire energetic landscape, which includes reactants, intermediates, transition states, and products. This is represented by a reaction energy profile. For the synthesis of this compound, several synthetic routes could be envisaged, such as those involving Sonogashira coupling or other cross-coupling reactions to introduce the ethynyl group. mdpi.com

    Analysis of Intermolecular Interactions and Crystal Packing from Computational Models

    While experimental techniques like X-ray crystallography provide definitive information on the solid-state structure of a molecule, computational methods can predict and analyze the crystal packing a priori. rsc.orgrsc.org This is particularly useful when experimental crystals are difficult to obtain. For this compound, computational crystal structure prediction would involve generating a multitude of possible crystal packing arrangements (polymorphs) and ranking them based on their calculated lattice energies.

    These models allow for a detailed analysis of the intermolecular forces that govern the crystal structure. For this compound, these would include:

    van der Waals forces: Dominant, non-specific interactions.

    Dipole-dipole interactions: Arising from the polar nature of the methoxy group and the pyridine nitrogen.

    π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

    C-H···N and C-H···O hydrogen bonds: Weak, directional interactions that can significantly influence the packing arrangement. rsc.org

    Understanding these interactions is crucial as they determine the physical properties of the solid material, such as melting point, solubility, and stability. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. uctm.edu

    In Silico Design of New Derivatives with Tunable Properties

    A significant advantage of computational chemistry is the ability to perform in silico (computer-based) design of novel molecules with desired properties, before committing to their synthesis. Starting with the core structure of this compound, new derivatives can be designed by systematically modifying its functional groups.

    For example, one could computationally explore:

    Replacing the methyl group: Substituting it with other alkyl or electron-withdrawing/donating groups to modulate the electronic properties of the pyridine ring.

    Modifying the methoxy group: Altering its position or replacing it with other alkoxy groups to influence solubility and intermolecular interactions.

    Substituting the ethynyl hydrogen: Adding different terminal groups to the alkyne to change its reactivity or potential for further functionalization.

    For each designed derivative, computational methods can predict key properties such as its electronic structure (e.g., HOMO-LUMO gap), lipophilicity (logP), and potential for biological activity through molecular docking simulations with specific protein targets. mdpi.com This high-throughput screening approach allows researchers to prioritize a small number of the most promising candidates for synthesis and experimental testing, saving considerable time and resources.

    Table 2: Predicted Properties of Hypothetical Derivatives of this compound

    DerivativeModificationPredicted LogPPredicted HOMO-LUMO Gap (eV)
    Parent Compound -1.805.2
    Derivative AReplace -CH3 with -CF32.504.8
    Derivative BReplace -OCH3 with -OH1.255.4
    Derivative CAdd -phenyl to ethynyl3.504.5

    Note: The data in this table is for illustrative purposes only and represents the type of output from in silico design studies.

    Future Perspectives and Emerging Research Directions for 5 Ethynyl 2 Methoxy 3 Methylpyridine

    Development of Novel and More Efficient Stereoselective Synthetic Routes

    While methods for the synthesis of substituted pyridines are well-established, the development of novel, efficient, and stereoselective routes to access derivatives of 5-Ethynyl-2-methoxy-3-methylpyridine remains a crucial area of future research. Current synthetic strategies often provide access to a range of functionalized pyridines; however, achieving high levels of stereoselectivity, particularly when introducing chiral centers, can be challenging.

    Future research will likely focus on the development of catalytic asymmetric methods to introduce chirality. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation of the pyridine (B92270) ring or stereoselective additions to the ethynyl (B1212043) group. For instance, the development of enantioselective methods for the functionalization of the pyridine core would open doors to the synthesis of chiral ligands and catalysts.

    Furthermore, there is a need for more atom-economical and environmentally benign synthetic methodologies. This includes the exploration of one-pot multicomponent reactions that can construct the substituted pyridine core in a single step from simple precursors, potentially with the aid of microwave irradiation to enhance reaction rates and yields. nih.govrsc.org The development of such methods would not only improve efficiency but also align with the principles of green chemistry.

    Table 1: Potential Stereoselective Synthetic Strategies

    Synthetic ApproachPotential OutcomeKey Research Focus
    Asymmetric CatalysisEnantiomerically enriched derivativesDevelopment of novel chiral ligands and metal catalysts
    BiocatalysisHighly stereospecific transformationsIdentification and engineering of enzymes for pyridine functionalization
    Chiral Pool SynthesisAccess to specific stereoisomersUtilization of readily available chiral starting materials

    Exploration of Unprecedented Reactivity and Functionalization Pathways

    The ethynyl and methoxy (B1213986) groups on the pyridine ring of this compound offer a rich landscape for exploring novel reactivity and functionalization pathways. The electron-rich nature of the pyridine ring, enhanced by the methoxy group, can direct electrophilic aromatic substitution reactions, while the ethynyl group is a versatile handle for a wide array of chemical transformations.

    Future research is expected to delve into the controlled functionalization of this molecule. This includes exploring regioselective C-H activation and functionalization of the pyridine ring, which would allow for the direct introduction of various substituents at specific positions without the need for pre-functionalized starting materials. acs.org Gold-catalyzed reactions, for example, have shown promise in the synthesis of functionalized pyridines from precursors containing alkyne functionalities. nih.gov

    The reactivity of the ethynyl group can be harnessed in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to construct complex molecular architectures, including macrocycles and polymers. rsc.org The development of new catalytic systems for the selective transformation of the ethynyl group in the presence of the pyridine ring will be a key area of investigation. This could lead to the discovery of unprecedented reactivity patterns and the synthesis of novel heterocyclic compounds with unique properties.

    Integration into Advanced Supramolecular Chemistry and Self-Assembly Research

    The presence of a pyridine nitrogen atom, capable of forming coordination bonds and hydrogen bonds, along with the π-system of the aromatic ring and the ethynyl group, makes this compound an excellent building block for supramolecular chemistry and self-assembly.

    Future research will likely focus on the design and synthesis of macrocycles, cages, and polymers where this pyridine derivative acts as a key structural motif. The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create well-defined metallo-supramolecular architectures. rsc.org The self-assembly of such structures can be controlled by factors such as solvent, temperature, and the nature of the metal ion, leading to the formation of materials with tunable properties. amanote.com

    The ethynyl group can participate in π-stacking interactions and can also be used as a reactive site for post-assembly modification. The interplay between metal coordination, hydrogen bonding, and π-stacking interactions will be a rich area of study, potentially leading to the discovery of novel self-assembled structures with complex topologies and functions. For instance, the helical self-assembly of similar alkynyl-containing polymers has been demonstrated, suggesting that chiral derivatives of this compound could form helical structures with interesting chiroptical properties. nih.gov

    Expansion of Applications in Multifunctional Advanced Materials and Nanotechnology

    The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials and nanotechnology. The conjugated π-system, extending from the pyridine ring to the ethynyl group, suggests potential applications in organic electronics.

    Future research is expected to explore the use of this compound and its derivatives in the development of:

    Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through functionalization, it may be possible to create materials with efficient electroluminescence.

    Sensors: The pyridine nitrogen can act as a binding site for analytes, and changes in the electronic or photophysical properties upon binding could be used for sensing applications.

    Nanomaterials: The self-assembly properties of this molecule could be utilized to create well-defined nanostructures, such as nanowires or nanotubes, with applications in nanoelectronics and drug delivery. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com The incorporation of this building block into larger polymeric or porous materials could also lead to novel functional materials. nih.gov

    The ability to functionalize the molecule at multiple sites will be key to tailoring its properties for specific applications.

    Synergistic Approaches Combining Experimental and Computational Research

    A synergistic approach that combines experimental synthesis and characterization with computational modeling will be crucial for accelerating the discovery and development of new applications for this compound.

    Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govresearchgate.netijcce.ac.irresearchgate.netrsc.orgmostwiedzy.plrsc.org This can guide experimental efforts by identifying promising synthetic targets and predicting their properties. For example, computational studies can help in understanding the regioselectivity of functionalization reactions or predicting the absorption and emission spectra of potential optoelectronic materials.

    Molecular dynamics simulations can be used to study the self-assembly behavior of this molecule and its derivatives, providing insights into the formation of supramolecular structures. rsc.org This information can be used to design molecules with specific self-assembly properties, leading to the creation of materials with desired morphologies and functions. The close collaboration between experimentalists and computational chemists will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its rational design for various applications.

    Table 2: Synergistic Experimental and Computational Approaches

    Research AreaExperimental TechniqueComputational MethodExpected Outcome
    Reactivity PredictionReaction screening, kinetic studiesDFT calculations of reaction barriersRational design of selective functionalization strategies
    Spectroscopic AnalysisUV-Vis, Fluorescence spectroscopyTD-DFT calculationsUnderstanding of electronic transitions and photophysical properties
    Supramolecular AssemblyX-ray crystallography, AFM, SEMMolecular dynamics simulationsPrediction and control of self-assembled structures
    Materials PropertiesDevice fabrication and testingElectronic structure calculationsDesign of materials with tailored optoelectronic properties

    Potential for Automation and High-Throughput Synthesis Methodologies

    To fully explore the potential of this compound, the development of automated and high-throughput synthesis methodologies will be essential. These approaches allow for the rapid generation of libraries of derivatives, which can then be screened for desired properties.

    Future research in this area will likely focus on adapting existing automated synthesis platforms for the functionalization of this pyridine derivative. vcu.edu This could involve the use of flow chemistry, where reagents are continuously mixed and reacted in a reactor, allowing for precise control over reaction conditions and rapid optimization. researchgate.net The synthesis of focused libraries of pyridine dicarbonitriles has already demonstrated the utility of such approaches in medicinal chemistry. nih.gov

    The combination of automated synthesis with high-throughput screening techniques will enable the rapid exploration of the structure-activity relationships for this class of compounds. This will be particularly valuable in the search for new materials with optimized properties for applications in electronics, sensing, and catalysis. The data generated from these high-throughput experiments can also be used to train machine learning models to predict the properties of new derivatives, further accelerating the discovery process.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic methodologies for 5-Ethynyl-2-methoxy-3-methylpyridine in academic laboratories?

    • Methodological Answer : Synthesis often involves coupling reactions, such as Sonogashira coupling, where a halogenated pyridine precursor (e.g., 5-bromo-2-methoxy-3-methylpyridine) reacts with terminal alkynes under palladium catalysis. Solvents like tetrahydrofuran (THF) or dichloromethane are used, with triethylamine as a base to neutralize byproducts. Reaction temperatures are typically maintained between 60–80°C to optimize yield while minimizing side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

    Q. What safety protocols should be followed when handling this compound?

    • Methodological Answer : Based on structurally similar pyridine derivatives (e.g., 5-Ethyl-2-Methylpyridine), researchers must:

    • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
    • Avoid dust formation by working in a fume hood with adequate ventilation.
    • Store the compound in airtight containers away from light and moisture.
    • Dispose of waste via approved hazardous waste protocols, avoiding drain disposal .

    Q. Which analytical techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., methoxy protons at ~3.8 ppm, ethynyl protons as a singlet near 3.1 ppm).
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak).
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

    • Methodological Answer :

    • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) to enhance coupling efficiency.
    • Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) for solubility and reaction kinetics.
    • Temperature Gradients : Use microwave-assisted synthesis to explore shorter reaction times at elevated temperatures (e.g., 100°C). Monitor progress via TLC or in-situ IR spectroscopy .

    Q. How should researchers address contradictory data in the biological activity of pyridine derivatives like this compound?

    • Methodological Answer :

    • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times).
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, identifying key substituent interactions.
    • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} titrations to resolve potency discrepancies. Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility .

    Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

    • Methodological Answer :

    • Functional Group Variation : Synthesize analogs with substituted ethynyl groups (e.g., propargyl ethers) or modified methoxy positions.
    • Biological Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity trends .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.